

An In-Depth Technical Guide to the Pharmacology of 2-Aminoindane Derivatives

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Compound of Interest		
Compound Name:	Indantadol hydrochloride	
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Introduction

2-Aminoindane (2-AI) and its derivatives represent a class of psychoactive compounds that have garnered significant interest in the fields of neuroscience and pharmacology. Structurally, they are rigid analogues of amphetamine, a feature that imparts distinct pharmacological properties.[1] Initially explored for potential therapeutic applications, including as bronchodilators and analgesics, their primary modern relevance lies in their interaction with monoamine neurotransmitter systems.[1][2] This technical guide provides a comprehensive overview of the pharmacology of key 2-aminoindane derivatives, focusing on their mechanisms of action, structure-activity relationships, and receptor binding profiles. The information is presented to facilitate research and drug development efforts in this area.

Core Pharmacology: Interaction with Monoamine Transporters

The principal mechanism of action for most psychoactive 2-aminoindane derivatives is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. 2-Aminoindane derivatives can act as both inhibitors of



these transporters and as releasing agents, prompting the reverse transport of monoamines from the presynaptic neuron into the synapse.[1][5]

The specific effects of each derivative are determined by its relative affinity and activity at each of these transporters. Generally, ring substitutions on the 2-aminoindane scaffold significantly influence selectivity towards the different monoamine transporters.[6][7]

Quantitative Data on Receptor and Transporter Interactions

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of prominent 2-aminoindane derivatives at human monoamine transporters and other relevant receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of 2-Aminoindane Derivatives

Compound	DAT (Ki, nM)	NET (Ki, nM)	SERT (Ki, nM)	Source(s)
2-Aminoindane (2-AI)	213	262	>10,000	[4]
MDAI	3101	31	>10,000	[4]
5-IAI	>10,000	>10,000	High Affinity	[4]
MMAI	>10,000	>10,000	Moderate Affinity	[4]
5-MeO-Al	2646	861	134	[4]

Note: "High Affinity" and "Moderate Affinity" indicate that while specific Ki values were not consistently available across all compared studies, the literature suggests significant binding to these receptors.[4]

Table 2: Monoamine Transporter Inhibition (IC50, nM) of 2-Aminoindane Derivatives



Compound	DAT (IC50, nM)	NET (IC50, nM)	SERT (IC50, nM)	Source(s)
2-Aminoindane (2-AI)	96	23	>10,000	[4]
MDAI	>10,000	12	99	[4]
5-IAI	>10,000	>10,000	Moderate Affinity	[4]
MMAI	>10,000	>10,000	Moderate Affinity	[4]
5-MeO-Al	>10,000	>10,000	Moderate Affinity	[4]

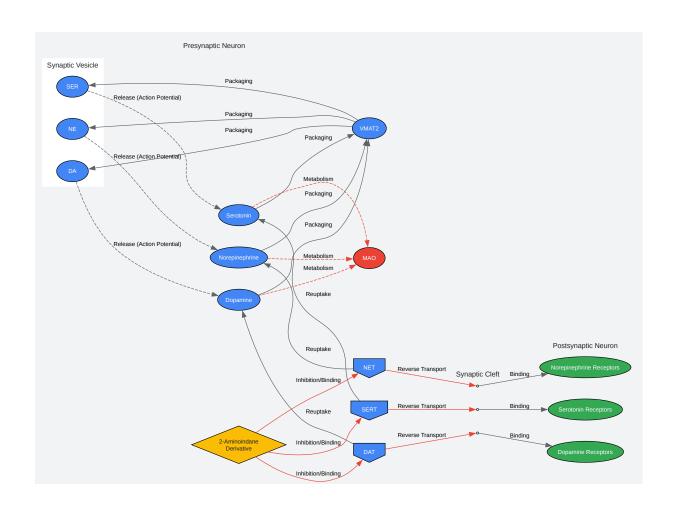
Table 3: Other Receptor Binding Affinities (Ki, nM) of 2-Aminoindane Derivatives

Compound	α2A- adrenergic	α2B- adrenergic	α2C- adrenergic	5-HT2B	Source(s)
2- Aminoindane (2-AI)	134	211	41	>10,000	[6]
MDAI	Moderate Affinity	Moderate Affinity	Moderate Affinity	Moderate Affinity	[7]
5-IAI	High Affinity	High Affinity	High Affinity	High Affinity	[7]
MMAI	Moderate Affinity	Moderate Affinity	Moderate Affinity	Moderate Affinity	[7]
5-MeO-AI	Moderate Affinity	Moderate Affinity	Moderate Affinity	Moderate Affinity	[7]

Signaling Pathways and Experimental Workflows

To visually represent the pharmacological mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

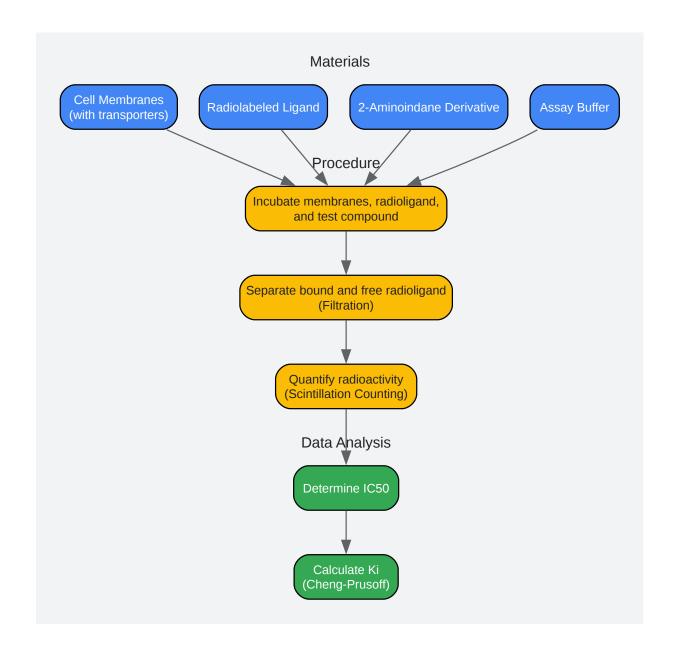




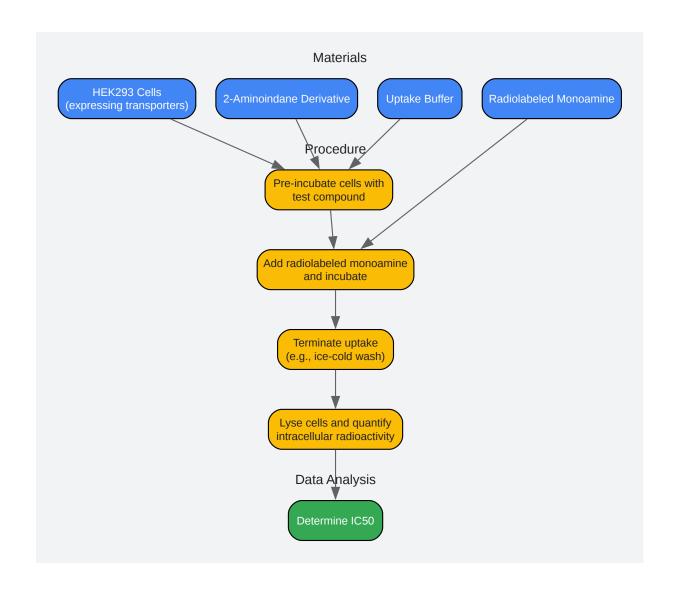
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Caption: Mechanism of action of 2-aminoindane derivatives at the monoamine synapse.









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